3-{[(Tert-butoxy)carbonyl](octyl)amino}propanoic acid 3-{[(Tert-butoxy)carbonyl](octyl)amino}propanoic acid
Brand Name: Vulcanchem
CAS No.: 1661041-29-7
VCID: VC11692127
InChI: InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-12-17(13-11-14(18)19)15(20)21-16(2,3)4/h5-13H2,1-4H3,(H,18,19)
SMILES: CCCCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C16H31NO4
Molecular Weight: 301.42 g/mol

3-{[(Tert-butoxy)carbonyl](octyl)amino}propanoic acid

CAS No.: 1661041-29-7

Cat. No.: VC11692127

Molecular Formula: C16H31NO4

Molecular Weight: 301.42 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Tert-butoxy)carbonyl](octyl)amino}propanoic acid - 1661041-29-7

Specification

CAS No. 1661041-29-7
Molecular Formula C16H31NO4
Molecular Weight 301.42 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonyl-octylamino]propanoic acid
Standard InChI InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-12-17(13-11-14(18)19)15(20)21-16(2,3)4/h5-13H2,1-4H3,(H,18,19)
Standard InChI Key WJFPFUDNLMNYCG-UHFFFAOYSA-N
SMILES CCCCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CCCCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C

Introduction

[Introduction to 3-{(Tert-butoxy)carbonylamino}propanoic acid](pplx://action/followup)

3-{(Tert-butoxy)carbonylamino}propanoic acid is a chemical compound with the CAS number 1661041-29-7. It is a derivative of beta-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and further substituted with an octyl group. This compound is typically used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Synthesis and Applications

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the reaction of beta-alanine with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butoxycarbonyl protecting group, followed by alkylation with an octyl halide or equivalent. This compound is useful in peptide synthesis due to its protected amino group, which can be deprotected later to form peptide bonds.

Synthesis Steps

  • Protection of Beta-Alanine: Beta-alanine is reacted with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent like dichloromethane to introduce the tert-butoxycarbonyl group.

  • Alkylation: The protected beta-alanine is then alkylated with an octyl halide (e.g., octyl bromide) in the presence of a base.

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